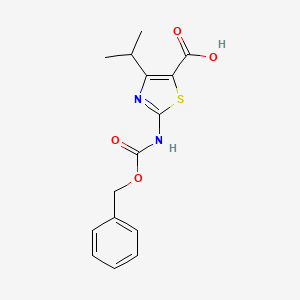
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid, also known as PTZ, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PTZ is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied extensively for its potential applications in various fields. In medicinal chemistry, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to possess anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been studied for its antibacterial and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid is not fully understood. However, studies have shown that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has also been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has been shown to modulate the activity of certain enzymes and transcription factors involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid also has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
For research on 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid include its potential use in other fields, such as agriculture and environmental science, as well as its use as a starting point for the synthesis of new compounds with improved properties.
Synthesemethoden
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with ethyl chloroformate and phenylalanine methyl ester. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid.
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFUUYAFEGASPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylmethoxycarbonylamino)-4-propan-2-yl-1,3-thiazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)
![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)
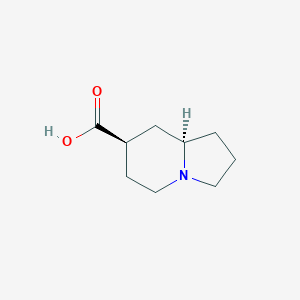

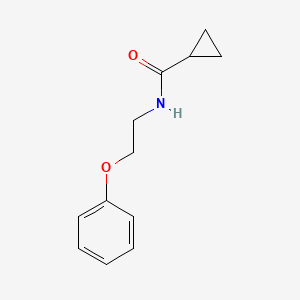
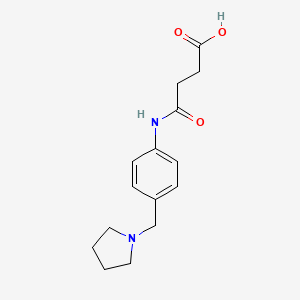
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)
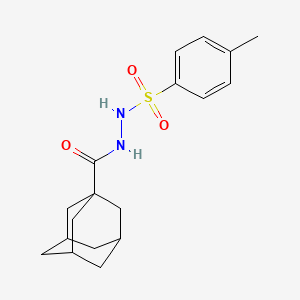
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)
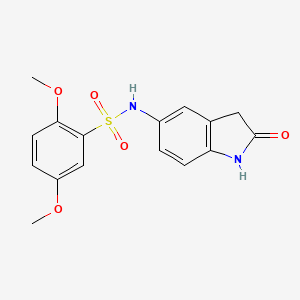
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)